molecular formula C14H12INO2 B187609 2-iodo-N-(3-methoxyphenyl)benzamide CAS No. 36684-48-7

2-iodo-N-(3-methoxyphenyl)benzamide

Cat. No.: B187609
CAS No.: 36684-48-7
M. Wt: 353.15 g/mol
InChI Key: QKNUYMHMSQWIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12INO2 It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and a methoxyphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodobenzoic acid and 3-methoxyaniline as the primary starting materials.

    Amide Formation: The 2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This reaction is typically carried out under reflux conditions.

    Coupling Reaction: The acid chloride is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine (Et3N) to form the desired amide, this compound. This reaction is usually performed at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the aromatic rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-N-(3-methoxyphenyl)benzamide, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

2-Iodo-N-(3-methoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or anti-inflammatory properties.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Chemical Synthesis: It is a valuable building block in organic synthesis for creating more complex molecules.

Mechanism of Action

The mechanism of action of 2-iodo-N-(3-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy group and iodine atom can influence the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-methylbenzamide: Similar structure but with a methyl group instead of a methoxyphenyl group.

    2-Iodo-N-phenylbenzamide: Lacks the methoxy group on the phenyl ring.

    3-Iodo-N-(2-methoxyphenyl)benzamide: Iodine atom and methoxy group are positioned differently.

Uniqueness

2-Iodo-N-(3-methoxyphenyl)benzamide is unique due to the presence of both the iodine atom and the methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-iodo-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNUYMHMSQWIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359964
Record name 2-iodo-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36684-48-7
Record name 2-Iodo-N-(3-methoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36684-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-N-(3-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-iodo-N-(3-methoxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-iodo-N-(3-methoxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-iodo-N-(3-methoxyphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-iodo-N-(3-methoxyphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-iodo-N-(3-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.